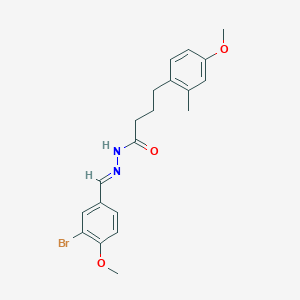![molecular formula C23H18Cl2N2O2S B297959 (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297959.png)
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as DCFMT, is a novel thiazolidinone derivative that has gained significant interest in the scientific research community due to its potential therapeutic properties. DCFMT has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood, but studies suggest that it may act through various pathways. It has been proposed that (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may also induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Furthermore, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may improve glucose uptake and insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic properties, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to possess anti-microbial activity against a variety of pathogens. Furthermore, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to be non-toxic and well-tolerated in animal studies. However, one limitation of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of new drugs based on (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and to identify its molecular targets. Furthermore, research is needed to investigate the potential use of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2,5-dichlorophenyl furan-2-carbaldehyde and 3,4-dimethylbenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in high yield and purity.
Aplicaciones Científicas De Investigación
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential use in various therapeutic applications. In vitro studies have shown that (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, (2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to have anti-diabetic effects by improving glucose uptake and insulin sensitivity in cells.
Propiedades
Nombre del producto |
(2E,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C23H18Cl2N2O2S |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-13-4-6-16(10-14(13)2)26-23-27(3)22(28)21(30-23)12-17-7-9-20(29-17)18-11-15(24)5-8-19(18)25/h4-12H,1-3H3/b21-12+,26-23? |
Clave InChI |
NENLNBJVGIICIW-OQDPOPDBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)


![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297890.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B297892.png)
![N'-[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297893.png)
![N-(4-{[2-(2-ethoxy-3-methoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B297894.png)
![ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate](/img/structure/B297895.png)
![Ethyl 2-methoxy-4-{2-[4-(4-methoxyphenyl)butanoyl]carbohydrazonoyl}phenyl carbonate](/img/structure/B297899.png)
![5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B297900.png)
